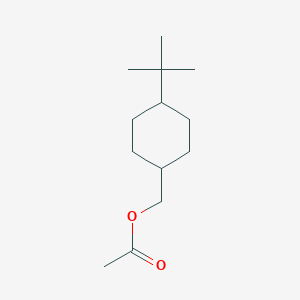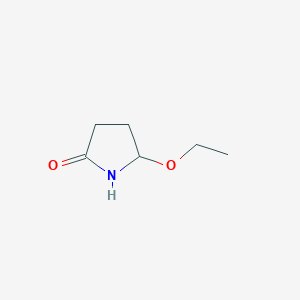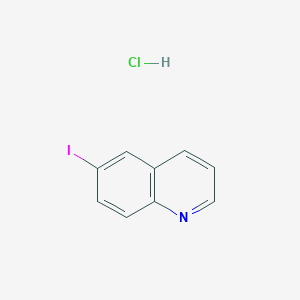
6-Iodo-quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-quinoline hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of quinoline and contains an iodine atom at the sixth position. This compound has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-Iodo-quinoline hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viruses and the synthesis of bacterial cell walls, leading to their death.
Effets Biochimiques Et Physiologiques
6-Iodo-quinoline hydrochloride has been found to have minimal toxicity and side effects in animal studies. However, its effects on humans are not yet fully understood. Studies have suggested that this compound may have an impact on various physiological processes, including cell growth and division, DNA synthesis, and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Iodo-quinoline hydrochloride in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. Additionally, this compound has been found to have minimal toxicity and side effects, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 6-Iodo-quinoline hydrochloride. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Furthermore, the potential of 6-Iodo-quinoline hydrochloride as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections, needs to be explored further.
Méthodes De Synthèse
The synthesis of 6-Iodo-quinoline hydrochloride can be achieved through various methods. One of the commonly used methods is the reaction of 6-chloro-quinoline with sodium iodide in the presence of copper powder. This reaction results in the substitution of the chlorine atom with an iodine atom, forming 6-Iodo-quinoline. The addition of hydrochloric acid to this compound leads to the formation of 6-Iodo-quinoline hydrochloride.
Applications De Recherche Scientifique
6-Iodo-quinoline hydrochloride has been extensively studied in the field of medicinal chemistry and drug discovery. It has been found to exhibit promising antitumor, antiviral, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. Additionally, 6-Iodo-quinoline hydrochloride has shown promising results as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
16560-50-2 |
|---|---|
Nom du produit |
6-Iodo-quinoline hydrochloride |
Formule moléculaire |
C9H7ClIN |
Poids moléculaire |
291.51 g/mol |
Nom IUPAC |
6-iodoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6IN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H |
Clé InChI |
WDZRLOLYOVRJDV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1.Cl |
SMILES canonique |
C1=CC2=C(C=CC(=C2)I)N=C1.Cl |
Synonymes |
6-IODO-QUINOLINE HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)
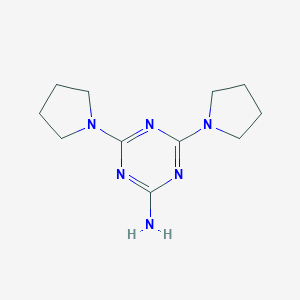
![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)
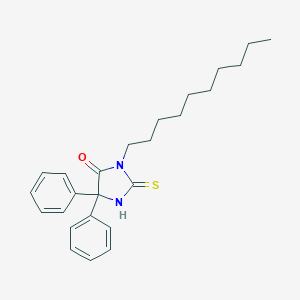
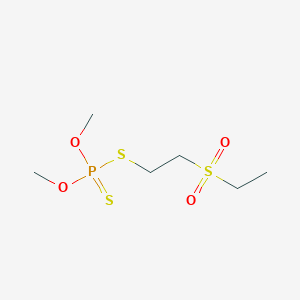
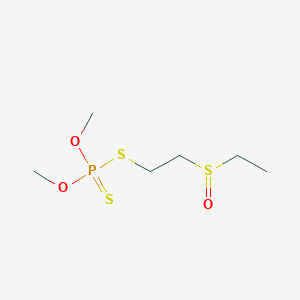
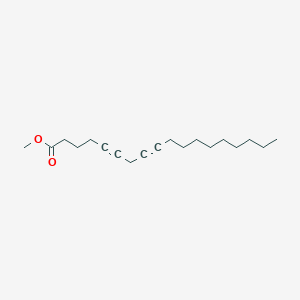
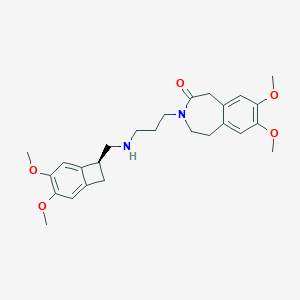
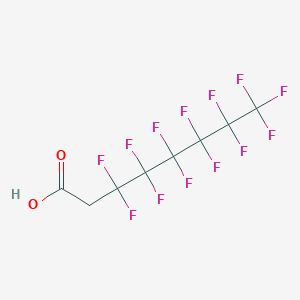
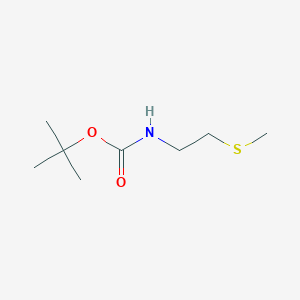
![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
